molecular formula C11H17NO4 B3098087 trans-(1S,4S)-4-Boc-amino-2-cyclopentene-1-carboxylic acid CAS No. 1329035-82-6

trans-(1S,4S)-4-Boc-amino-2-cyclopentene-1-carboxylic acid

Cat. No.: B3098087
CAS No.: 1329035-82-6
M. Wt: 227.26 g/mol
InChI Key: WOUNTSATDZJBLP-UHFFFAOYSA-N
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Description

trans-(1S,4S)-4-Boc-amino-2-cyclopentene-1-carboxylic acid: is a synthetic organic compound with the molecular formula C12H19NO4 It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and a carboxylic acid functional group on a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-(1S,4S)-4-Boc-amino-2-cyclopentene-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Boc-Protected Amino Group: The amino group is introduced via nucleophilic substitution, followed by protection with a tert-butoxycarbonyl (Boc) group.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the cyclopentene ring may be oxidized to form epoxides or diols.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The Boc-protected amino group can participate in substitution reactions, where the Boc group is removed, and the amino group is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reducing carboxylic acids to alcohols.

    Substitution: Acidic conditions (e.g., trifluoroacetic acid) to remove the Boc group.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted amino derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and stereochemistry.

Biology:

  • Investigated for its potential as a precursor in the synthesis of biologically active compounds.
  • Studied for its interactions with enzymes and proteins.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new catalysts and ligands for industrial processes.

Mechanism of Action

The mechanism by which trans-(1S,4S)-4-Boc-amino-2-cyclopentene-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The Boc-protected amino group can be selectively deprotected, allowing the free amino group to participate in biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    trans-4-Aminocyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentene ring.

    trans-4-(Aminomethyl)cyclohexanecarboxylic acid: Contains an aminomethyl group instead of a Boc-protected amino group.

Uniqueness:

  • The presence of the Boc-protected amino group in trans-(1S,4S)-4-Boc-amino-2-cyclopentene-1-carboxylic acid provides unique reactivity and protection during synthetic transformations.
  • The cyclopentene ring introduces ring strain and unique stereochemical properties, distinguishing it from similar compounds with cyclohexane rings.

Properties

IUPAC Name

(1S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUNTSATDZJBLP-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H](C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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